ビオチン-PEG7-アミン

説明

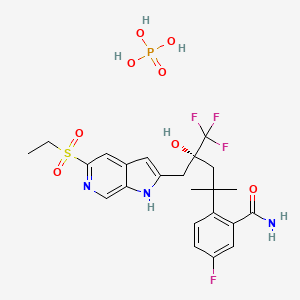

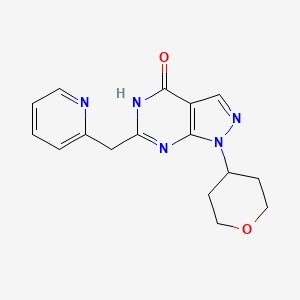

Biotin-PEG7-Amine is a compound with the molecular formula C26H50N4O9S . It is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Biotin-PEG7-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular weight of Biotin-PEG7-Amine is 594.8 g/mol . The IUPAC name is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of Biotin-PEG7-Amine include a molecular weight of 594.8 g/mol . The compound has a density of 1.151±0.06 g/cm3 and a boiling point of 785.9±60.0 °C . The exact melting point and flash point are not provided in the available sources .科学的研究の応用

ビオチン化試薬

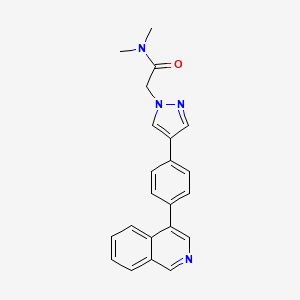

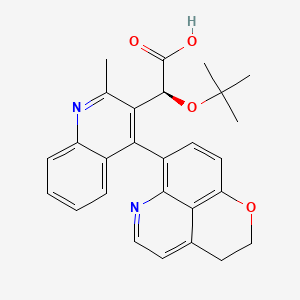

ビオチン-PEG7-アミンは、ビオチン化試薬 {svg_1}として機能します。 ペプチドのC末端と、アスパラギン酸またはグルタミン酸残基のカルボン酸基に結合 {svg_2}します。この特性により、特定のタンパク質やペプチドにビオチンを結合させる必要があるさまざまな生化学的アッセイに役立ちます。

スペーサーアーム

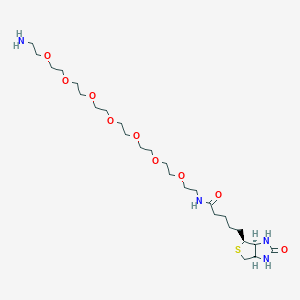

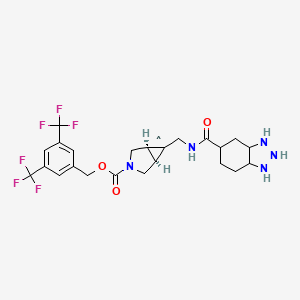

この化合物は、長い(7 PEG)スペーサーアーム {svg_3}を持っています。このスペーサーアームは、ビオチンとその結合相手との間に大きな距離が必要な用途で役立ちます。これは、立体障害を軽減し、ビオチン化分子のアクセス性を向上させるのに役立ちます。

架橋

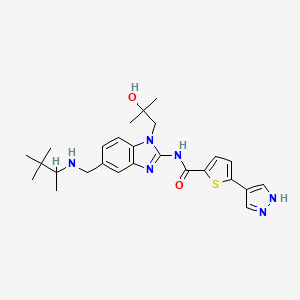

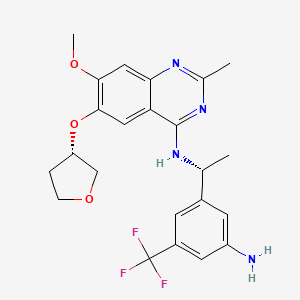

ビオチン-PEG7-アミンは、EDCなどの架橋剤 {svg_4}を必要とします。これにより、2つの生体分子の共有結合が必要な架橋用途に適しています。

生合成研究

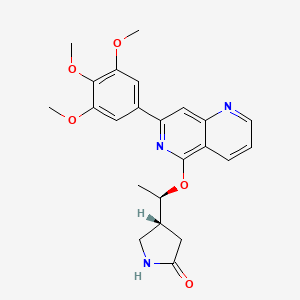

ビオチン-PEG7-アミンは、生合成研究 {svg_5}で使用できます。 ビオチンは、脂肪酸、アミノ酸、炭水化物のの中心的な代謝過程において重要な補酵素として作用するため、その生合成の研究はこれらの代謝経路に関する貴重な洞察を提供できます {svg_6}.

バイオテクノロジー生産

この化合物は、バイオテクノロジー生産 {svg_7}において重要な用途を持っています。 微生物によるビオチンの生産は、化学合成に代わる環境的に持続可能な選択肢を提供し、ビオチン-PEG7-アミンはこのプロセスを最適化するために役割を果たすことができます {svg_8}.

治療用途

ビオチン-PEG7-アミンは、治療用途 {svg_9}で使用できます。 ビオチンは、急性および慢性湿疹、接触性皮膚炎、糖尿病などのさまざまな状態の治療に使用されます {svg_10}。ビオチン-PEG7-アミンは、ビオチンを他の分子に結合させる能力により、これらの治療上の状況におけるビオチンの送達を強化する可能性があります。

Safety and Hazards

Biotin-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same procedure applies to eye contact . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . If ingested, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

作用機序

Target of Action

Biotin-PEG7-Amine is a biotinylation reagent that binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . It is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator .

Mode of Action

Biotin-PEG7-Amine is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The Biotin-PEG7-Amine compound can be used in the synthesis of a series of PROTACs .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG7-Amine are those involving the proteins it targets for degradation. By binding to these proteins and marking them for degradation, it can disrupt their normal functions and alter the biochemical pathways they are involved in .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of Biotin-PEG7-Amine’s action is the degradation of its target proteins. This can lead to changes in cellular processes and functions, depending on the roles of the degraded proteins .

Action Environment

The action of Biotin-PEG7-Amine can be influenced by various environmental factors. For example, the presence of EDC or HATU activator is necessary for it to react with NHS ester or carboxylic acid . Additionally, the stability and efficacy of Biotin-PEG7-Amine may be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

Biotin-PEG7-Amine is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine can interact with enzymes, proteins, and other biomolecules that contain NHS ester or carboxylic acid groups. The nature of these interactions is likely covalent bonding, facilitated by the EDC or HATU activator .

Cellular Effects

It is known that biotin, a component of Biotin-PEG7-Amine, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that Biotin-PEG7-Amine may influence these cellular processes.

Molecular Mechanism

It is known that Biotin-PEG7-Amine can react with NHS ester or carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine may exert its effects at the molecular level through binding interactions with biomolecules that contain NHS ester or carboxylic acid groups.

Temporal Effects in Laboratory Settings

It is known that Biotin-PEG7-Amine is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that the effects of Biotin-PEG7-Amine may change over time depending on the presence and concentration of these reactants.

Dosage Effects in Animal Models

It is known that biotin, a component of Biotin-PEG7-Amine, is an essential nutrient for animals . Therefore, it is plausible that the effects of Biotin-PEG7-Amine may vary with dosage in animal models.

Metabolic Pathways

Biotin-PEG7-Amine is likely involved in metabolic pathways related to biotin, a component of the compound . Biotin serves as an essential co-enzyme for five specific carboxylases and is crucial to glucose and lipid utilization in cellular energy production . Therefore, Biotin-PEG7-Amine may interact with these enzymes and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that biotin, a component of Biotin-PEG7-Amine, is primarily transported from the intestine by the sodium-dependent multi-vitamin transporter (SMVT) . Therefore, it is plausible that Biotin-PEG7-Amine may be transported and distributed in a similar manner.

Subcellular Localization

Given that biotin, a component of Biotin-PEG7-Amine, serves as an essential co-enzyme for specific carboxylases , it is plausible that Biotin-PEG7-Amine may be localized to the same subcellular compartments as these enzymes.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105798 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334172-76-7 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)